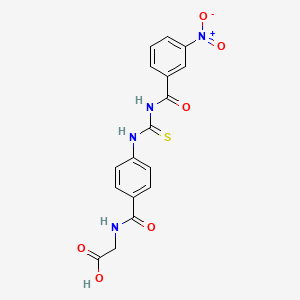

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid” is also known as “4-(3-(3-Nitrobenzoyl)-2-Thioureido)Benzoic Acid”. It has a linear formula of C15H11N3O5S and a molecular weight of 345.336 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid” is represented by the linear formula C15H11N3O5S . The CAS Number for this compound is 201015-59-0 .Physical And Chemical Properties Analysis

The compound “2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid” has a molecular weight of 345.336 . Unfortunately, I could not find more specific physical and chemical properties for this compound.Aplicaciones Científicas De Investigación

Solid-Phase Synthesis

Solid-phase synthesis techniques involving compounds with nitrobenzoic acid components are critical in the development of pharmaceuticals and complex organic molecules. The study by Jung Lee, D. Gauthier, and R. Rivero (1999) highlights the use of solid-phase methods to synthesize 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the versatility of nitrobenzoic acid derivatives in facilitating ring closure reactions and selective functional group transformations on solid supports. This approach can be instrumental in the synthesis of libraries of compounds for drug discovery and development (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Biochemical Applications

Biochemical applications of derivatives of nitrobenzoic acid, such as the work by G. Ellman (1959), demonstrate the importance of these compounds in the quantification of sulfhydryl groups in biological materials. This technique is crucial for understanding protein function, enzyme activity, and redox biology, providing insights into cellular processes and disease mechanisms (G. Ellman, 1959).

Luminescence Sensitization

The research on Eu(III) and Tb(III) luminescence sensitization by thiophenyl-derivatized nitrobenzoato antennas, as investigated by Subha Viswanathan and A. Bettencourt-Dias (2006), exemplifies the application of nitrobenzoic acid derivatives in the field of materials science, particularly in the design of luminescent materials. These findings are pivotal for the development of optical devices, sensors, and imaging technologies that require efficient energy transfer and bright luminescence (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Crystal Engineering

The study on molecular salts and cocrystals involving halogen bonds, as explored by Madhavi Oruganti et al. (2017), provides insights into the role of nitrobenzoic acid derivatives in crystal engineering. This research sheds light on how these compounds can influence the formation of supramolecular architectures through non-covalent interactions, which is crucial for the design of novel materials with tailored physical and chemical properties (Madhavi Oruganti et al., 2017).

Propiedades

IUPAC Name |

2-[[4-[(3-nitrobenzoyl)carbamothioylamino]benzoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S/c22-14(23)9-18-15(24)10-4-6-12(7-5-10)19-17(28)20-16(25)11-2-1-3-13(8-11)21(26)27/h1-8H,9H2,(H,18,24)(H,22,23)(H2,19,20,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWJIPJFMMVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-(2-methylprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2747584.png)

![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide](/img/structure/B2747586.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)

![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)

![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)

![8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2747598.png)